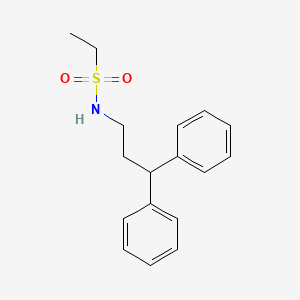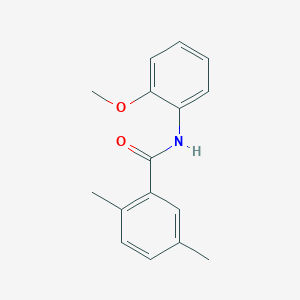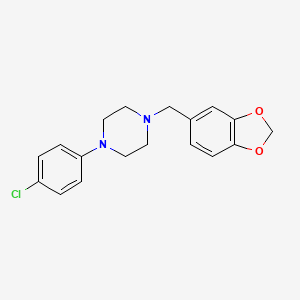
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine (BDP) is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine receptor agonist, specifically targeting the D2 receptor. By binding to these receptors, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine modulates the activity of neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It also has anti-inflammatory and anti-tumor properties. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine has been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also has a long half-life, which allows for prolonged experimentation. However, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine has limitations in terms of its solubility, which can affect its bioavailability and potency.
Orientations Futures
There are several future directions for 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine research. One direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its anti-tumor properties and its potential use in cancer therapy. Moreover, further research is needed to understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine and its potential side effects.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine is a synthetic compound that has been extensively used in scientific research due to its potential therapeutic applications. It has anxiolytic and antidepressant effects, anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine involves a series of chemical reactions. The first step is the formation of 1,3-benzodioxole by reacting catechol with oxalyl chloride. The resulting compound is then reacted with 4-chlorobenzylamine to form the intermediate compound, which is further reacted with piperazine to yield 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine. The overall synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Moreover, it has been investigated for its anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-2-4-16(5-3-15)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)23-13-22-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOIDEZNTLCEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

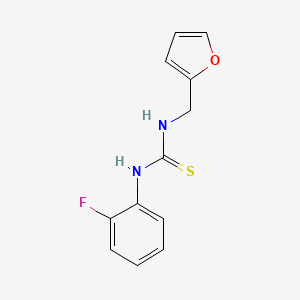
![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)
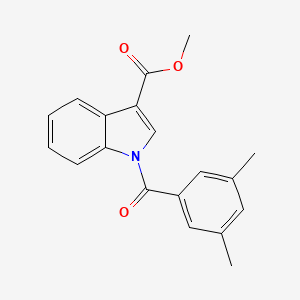
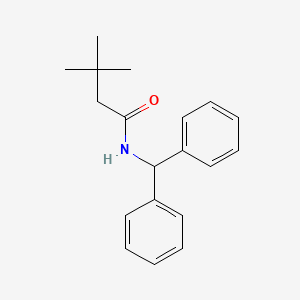
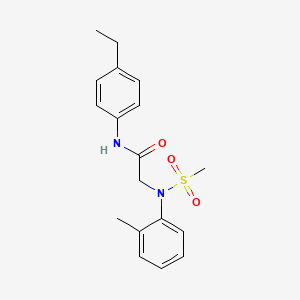
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
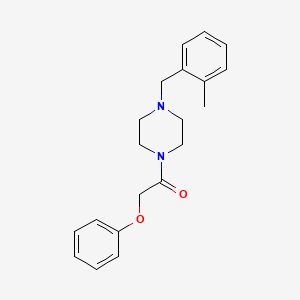
![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)
